Trivinylsilane

Beschreibung

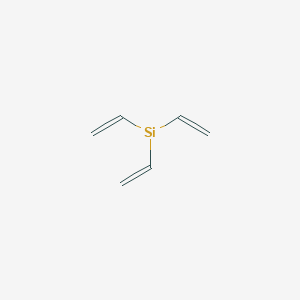

Trivinylsilane (CAS RN: 2372-31-8) is an organosilicon compound with the molecular formula C₆H₁₀Si and a molecular weight of 110.23 g/mol . It is characterized by three vinyl (-CH=CH₂) groups bonded to a central silicon atom. Key physical properties include a boiling point of 92–93°C, density of 0.772 g/cm³, and a flash point of -12.7°C, indicating high flammability . This compound is moisture-sensitive, undergoing hydrolysis in the presence of water, and serves as a precursor for synthesizing cross-linked silicone polymers like hexavinyldisiloxane . Its reactivity in polymerization and functionalization reactions makes it valuable in materials science and organic synthesis.

Eigenschaften

CAS-Nummer |

2372-31-8 |

|---|---|

Molekularformel |

C6H10Si |

Molekulargewicht |

110.23 g/mol |

IUPAC-Name |

tris(ethenyl)silane |

InChI |

InChI=1S/C6H10Si/c1-4-7(5-2)6-3/h4-7H,1-3H2 |

InChI-Schlüssel |

XXXZWCUMMAZDMD-UHFFFAOYSA-N |

SMILES |

C=C[Si](C=C)C=C |

Kanonische SMILES |

C=C[SiH](C=C)C=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Hydrosilylation of Acetylene with Multihydrosilanes

A highly effective and modern method for preparing trivinylsilane involves the cobalt-catalyzed hydrosilylation of acetylene with multihydrosilanes. This approach is noted for its atom economy, selectivity, and use of earth-abundant transition metals, avoiding the hazardous reagents traditionally employed.

- Catalyst system: Cobalt-based catalysts activated by ligand modification.

- Substrates: Acetylene and various hydrosilanes (primary, secondary, tertiary).

- Reaction conditions: Mild temperature and pressure, with ligand tuning to control selectivity.

- Outcome: By adjusting reaction conditions and ligands, selective production of mono-, bis-, and trivinylsilanes is achievable.

- Mechanism: The reaction proceeds via reduction of Co(II) to an active Co(I) intermediate that facilitates hydrosilylation.

This method allows for the selective and divergent synthesis of this compound, providing a versatile route that can be tuned for high purity and yield of the tri-substituted product. The vinylsilanes produced have potential applications as monomers for organosilicon polymers.

| Parameter | Details |

|---|---|

| Catalyst | Cobalt with ligand tuning |

| Substrates | Acetylene and multihydrosilanes |

| Selectivity control | Ligand modification and reaction condition tuning |

| Product | Mono-, bis-, and this compound |

| Advantages | Atom-economical, earth-abundant metal catalyst |

Pyrolysis of Disilane to Produce Trisilane (Context for Higher Silanes)

Pyrolysis of disilane is a well-documented method for producing higher silanes such as trisilane, which can be a precursor to vinylsilane derivatives. This method includes:

- Feeding a gas mixture of disilane and inert gas (nitrogen, argon, helium) into a heated reactor (300–500 °C, optimally 450–470 °C).

- Pyrolysis reaction converts disilane to trisilane with theoretical yield up to 50%.

- Condensation and separation steps using multi-stage condensers at controlled temperatures (-80 °C to -60 °C and -130 °C to -100 °C).

- Sparging with inert gas to separate disilane from trisilane, followed by purification via distillation.

Although this method is primarily for trisilane, it provides insight into the thermal and catalytic transformations of silanes relevant to vinylsilane synthesis.

| Step | Conditions / Details |

|---|---|

| Reactor temperature | 450–470 °C |

| Residence time | 1–10 seconds (optimal 4–8 seconds) |

| Gas mixture | Disilane + inert gas (0.1–10% by weight) |

| Condenser temperatures | First: -80 to -60 °C; Second: -130 to -100 °C |

| Separation technique | Sparging with inert gas |

| Purity of product | Up to 95% trisilane before further purification |

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations/Notes |

|---|---|---|---|

| Cobalt-Catalyzed Hydrosilylation | Selective vinylation of hydrosilanes using Co catalyst | High selectivity, atom economy, mild conditions | Requires catalyst optimization |

| Electric Discharge Plasma Method | Plasma-induced formation of higher silanes from monosilane | Enables formation of disilane and trisilane | Mainly for silane hydrides, not vinylsilanes |

| Pyrolysis of Disilane | Thermal conversion of disilane to trisilane in heated reactor | High yield of trisilane, scalable | High temperature required, complex separation |

Research Findings and Practical Considerations

- The cobalt-catalyzed hydrosilylation method is currently the most promising for direct and selective synthesis of this compound , enabling control over vinyl substitution degree by ligand and condition tuning.

- Plasma and pyrolysis methods provide important foundational chemistry for silane transformations but are less direct for this compound synthesis.

- Purification steps such as condensation, sparging, and distillation are critical to obtain high-purity this compound, especially when starting from silane hydrides mixtures.

- Reaction parameters like temperature, pressure, residence time, and catalyst environment critically influence yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: Trivinylsilane undergoes various types of chemical reactions, including:

Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, often catalyzed by platinum or rhodium complexes.

Oxidation: The conversion of this compound to trivinylsilanol using oxidizing agents such as hydrogen peroxide.

Substitution: The replacement of the vinyl groups with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions:

Hydrosilylation: Catalysts such as platinum or rhodium complexes, temperatures ranging from 25-100°C.

Oxidation: Hydrogen peroxide, temperatures around 0-25°C.

Substitution: Halogens or organometallic reagents, inert atmosphere, temperatures around 0-50°C.

Major Products:

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Oxidation: Formation of trivinylsilanol.

Substitution: Formation of substituted silanes with different functional groups.

Wissenschaftliche Forschungsanwendungen

Trivinylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

Biology: Employed in the modification of biomolecules and the development of biocompatible materials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Used in the production of silicone rubbers, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of trivinylsilane involves its ability to participate in various chemical reactions due to the presence of vinyl groups. These vinyl groups can undergo addition, substitution, and oxidation reactions, allowing this compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations:

- Substituent Effects : this compound’s three vinyl groups provide high reactivity for polymerization, whereas Triphenylvinylsilane’s phenyl groups impart steric bulk and hydrophobicity, reducing reactivity .

- Volatility : Trimethyl(vinyl)silane, with smaller methyl groups, is more volatile than this compound .

- Functionality : Tetravinylsilane’s four vinyl groups enable greater cross-linking in silicone networks compared to this compound .

Biologische Aktivität

Trivinylsilane, a silane compound characterized by three vinyl groups attached to a silicon atom, has garnered attention in various fields, including materials science and organic synthesis. However, its biological activity remains less explored compared to its chemical properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (TVS) has the chemical formula and is represented structurally as follows:

The presence of multiple vinyl groups allows for various reactions and interactions with biological molecules, making it a potential candidate for further investigation in biological contexts.

Antimicrobial Activity

Recent studies have indicated that silane compounds can exhibit antimicrobial properties. This compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity. A study focusing on silanes found that modifications in the vinyl groups could enhance antimicrobial efficacy against various pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

This table summarizes preliminary findings on the antimicrobial activity of this compound against common pathogens.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have shown that this compound exhibits varying degrees of cytotoxic effects. In particular, studies have reported IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These results suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.

The proposed mechanism by which this compound exerts its biological effects involves:

- Membrane Disruption : The vinyl groups may integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in cells, leading to cell death.

- Apoptotic Pathways Activation : Evidence suggests that this compound can activate caspases and alter BAX/BCL-2 protein ratios, promoting apoptosis in cancer cells.

Case Studies

-

Study on Anticancer Properties :

A recent investigation evaluated the effects of this compound on A-549 cells. The study found that treatment with this compound resulted in significant morphological changes indicative of apoptosis and increased ROS production. -

Antimicrobial Efficacy Analysis :

Another study assessed the antimicrobial properties of this compound against a panel of bacterial and fungal strains. The results demonstrated effective inhibition at specific concentrations, suggesting potential applications in antimicrobial coatings.

Q & A

Q. What strategies resolve contradictions in trivinylsilane’s polymerization behavior under varying atmospheric conditions?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to identify principal vs. secondary factors influencing polymerization. For instance, oxygen inhibition (principal contradiction) may override temperature effects (secondary contradiction) in radical-mediated processes. Design experiments to isolate variables (e.g., glovebox vs. ambient-air trials) and use SEM/EDS to analyze polymer morphology .

Q. How can mechanistic studies differentiate between radical- and ion-mediated pathways in this compound reactions?

- Methodological Answer : Use radical traps (e.g., TEMPO) and ionic inhibitors (e.g., crown ethers) in parallel reactions. Monitor intermediate species via in-situ Raman spectroscopy or ESR. Compare kinetic isotope effects (KIE) to distinguish between mechanisms. Validate with computational transition-state modeling .

Q. What methodologies ensure robust data interpretation in cross-disciplinary studies involving this compound (e.g., materials science vs. organic chemistry)?

- Methodological Answer : Implement triangulation by combining quantitative data (e.g., rheological measurements) with qualitative observations (e.g., electron microscopy images). Establish interdisciplinary review panels to critique assumptions, and use standardized metadata templates to enhance reproducibility .

Q. How do researchers balance ethical and practical constraints when scaling this compound-based reactions from microliter to liter scales?

- Methodological Answer : Adopt a risk-assessment matrix to prioritize safety (e.g., exothermicity, toxicity) and feasibility (e.g., cost, equipment availability). Use microfluidic reactors for preliminary scalability tests and apply Bayesian optimization to refine parameters iteratively .

Contradiction and Complexity Management

Q. What frameworks address conflicting hypotheses about this compound’s role in hybrid material synthesis?

- Methodological Answer : Apply dialectical materialist analysis to identify dominant contradictions (e.g., silane reactivity vs. matrix compatibility). Use factorial design experiments to test competing hypotheses, and publish null results to clarify boundary conditions .

Q. How can researchers mitigate bias when interpreting this compound’s environmental impact data?

- Methodological Answer : Employ double-blind data analysis, where raw datasets are anonymized and interpreted by independent teams. Use life-cycle assessment (LCA) tools to contextualize findings, and disclose funding sources/conflicts of interest transparently .

Data Integrity and Reporting Standards

Q. What protocols ensure compliance with NIH guidelines in preclinical studies involving this compound derivatives?

- Methodological Answer : Follow NIH’s ARRIVE 2.0 guidelines for experimental rigor. Document batch-to-batch variability in chemical synthesis, and use power analysis to determine sample sizes. Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.